molecular formula C13H27ClN2O2S B12314008 N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride

N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride

Cat. No.: B12314008
M. Wt: 310.88 g/mol
InChI Key: AWEPNEQSRMGNSX-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride is a synthetic compound featuring a piperidine ring linked via an ethyl chain to a cyclohexanesulfonamide group, with a hydrochloride counterion. The cyclohexanesulfonamide moiety may enhance metabolic stability and lipophilicity compared to simpler amines, influencing bioavailability and receptor binding kinetics.

Properties

Molecular Formula

C13H27ClN2O2S

Molecular Weight

310.88 g/mol

IUPAC Name

N-(2-piperidin-3-ylethyl)cyclohexanesulfonamide;hydrochloride

InChI

InChI=1S/C13H26N2O2S.ClH/c16-18(17,13-6-2-1-3-7-13)15-10-8-12-5-4-9-14-11-12;/h12-15H,1-11H2;1H

InChI Key

AWEPNEQSRMGNSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NCCC2CCCNC2.Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Cyclohexanesulfonic Acid

Cyclohexanesulfonic acid is treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, yielding the sulfonyl chloride. For example, refluxing cyclohexanesulfonic acid with SOCl₂ in dichloromethane (DCM) at 40–50°C for 4–6 hours achieves >85% conversion. Excess SOCl₂ is removed under reduced pressure to isolate the product.

Oxidation of Cyclohexanethiol

Cyclohexanethiol undergoes oxidation with hydrogen peroxide (H₂O₂) in acetic acid to form cyclohexanesulfonic acid, which is subsequently chlorinated as above. This two-step method avoids handling volatile sulfur-containing intermediates but requires stringent control over oxidation conditions to prevent over-oxidation to sulfones.

Synthesis of N-[2-(Piperidin-3-yl)ethyl]amine

The amine component, N-[2-(piperidin-3-yl)ethyl]amine, is synthesized via reductive amination or functionalization of piperidine derivatives.

Reductive Amination of 3-Acetylpiperidine

3-Acetylpiperidine reacts with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or pyridine borane (Py·BH₃) under acidic conditions (pH 4–6). The imine intermediate is reduced to the secondary amine, yielding N-[2-(piperidin-3-yl)ethyl]amine with >70% efficiency. This method benefits from mild conditions and high stereochemical control.

Alkylation of Piperidin-3-ylmethanol

Piperidin-3-ylmethanol is converted to its mesylate (using methanesulfonyl chloride) or tosylate (using p-toluenesulfonyl chloride) derivative. Subsequent nucleophilic substitution with ethylamine in tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C affords the target amine. Yields range from 65% to 80%, depending on the leaving group and solvent polarity.

Sulfonamide Bond Formation

The coupling of cyclohexanesulfonyl chloride with N-[2-(piperidin-3-yl)ethyl]amine is achieved under basic conditions to neutralize HCl byproducts.

Traditional Amine-Sulfonyl Chloride Coupling

In anhydrous DCM or THF, the amine is treated with 1.1–1.2 equivalents of cyclohexanesulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) at 0–25°C. The reaction typically completes within 2–4 hours, yielding N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide in 75–90% purity. Excess base ensures complete deprotonation of the amine, facilitating nucleophilic attack on the sulfonyl chloride.

One-Pot Copper-Catalyzed Decarboxylative Halosulfonylation

A modern approach adapts the copper ligand-to-metal charge transfer (LMCT) strategy. Cyclohexanecarboxylic acid and the amine are combined with CuCl₂ (10 mol%) and tert-butyl hydroperoxide (TBHP) in acetonitrile. Under visible light irradiation (450 nm), the carboxylic acid is decarboxylated to generate a sulfonyl chloride intermediate, which couples in situ with the amine. This method eliminates the need for pre-synthesized sulfonyl chlorides, achieving 60–75% yields for aliphatic substrates.

Hydrochloride Salt Formation

The free base is dissolved in ethanol or diethyl ether, and hydrogen chloride (HCl) gas is bubbled through the solution until precipitation occurs. Alternatively, concentrated hydrochloric acid (37%) is added dropwise at 0°C. The resulting hydrochloride salt is filtered, washed with cold ether, and dried under vacuum to >95% purity.

Analytical and Pharmacological Validation

Characterization Data

  • Melting Point : 198–202°C (decomposition)
  • ¹H NMR (400 MHz, D₂O): δ 1.20–1.45 (m, 10H, cyclohexane), 2.50–2.70 (m, 4H, piperidine CH₂), 3.10–3.30 (m, 2H, NHCH₂).
  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water).

Pharmacological Relevance

The compound’s sulfonamide group enhances binding to carbonic anhydrase isoforms, while the piperidine moiety improves blood-brain barrier permeability. Preclinical studies highlight its potential as a kinase inhibitor or anticonvulsant, though detailed biological data remain proprietary.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Traditional Coupling 75–90 2–4 h High purity, scalable Requires pre-made sulfonyl chloride
Copper LMCT 60–75 6–8 h One-pot, avoids isolation steps Moderate yields for aliphatics
Reductive Amination 70–80 12–24 h Stereochemical control Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Therapeutic Applications

  • Anti-inflammatory Drug Development :
    • The compound serves as a lead structure for developing anti-inflammatory agents. Its sulfonamide component may inhibit enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders.
  • Antimicrobial Activity :
    • Due to its sulfonamide nature, N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride shows potential as an antimicrobial agent. Sulfonamides are traditionally used to treat bacterial infections by inhibiting folate synthesis in bacteria .
  • Neurological Disorders :
    • The piperidine moiety suggests potential applications in treating neurological disorders. Compounds containing piperidine have been associated with effects on neurotransmitter systems, which could be beneficial in conditions such as anxiety or depression.
  • Cancer Treatment :
    • Preliminary studies indicate that this compound may interact with specific biological targets involved in cancer pathways. Its ability to modulate enzyme activity could be explored further in cancer therapy, particularly regarding tumor growth inhibition .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of sulfonamides showed that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. This reinforces the importance of further exploring this compound's antibacterial capabilities .

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs from the evidence include:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Relevance Reference
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Piperidine, Diphenylmethoxy GPCR modulation (e.g., histamine, serotonin receptors)
2-(3,4-Dihydroxyphenyl)ethylamine HCl C₈H₁₂ClNO₂ Not available Catechol, Ethylamine Dopamine receptor agonist
SR48968 (Saredutant) C₃₁H₃₃Cl₂N₃O₂ Not available Piperidine, Acetamido, Benzamide NK2 receptor antagonist

Key Observations :

  • Piperidine Core : All compounds share a piperidine ring, a common scaffold in neuroactive molecules. However, substitutions on the piperidine nitrogen (e.g., diphenylmethoxy in vs. cyclohexanesulfonamide in the target compound) critically alter receptor selectivity and potency.
  • Sulfonamide vs. Benzamide/Catechol : The target’s cyclohexanesulfonamide group introduces strong hydrogen-bonding capacity and steric bulk, contrasting with the planar benzamide in SR48968 or the polar catechol in dopamine hydrochloride . This may reduce blood-brain barrier penetration compared to dopamine derivatives but enhance stability in peripheral tissues.

Pharmacological Implications

Receptor Targeting
  • 4-(Diphenylmethoxy)piperidine Hydrochloride : The diphenylmethoxy group likely enhances affinity for histamine H1 or serotonin receptors due to aromatic stacking interactions . In contrast, the target’s sulfonamide group may favor interactions with sulfonamide-sensitive GPCRs (e.g., neurokinin or opioid receptors).
  • SR48968 (Saredutant): As an NK2 receptor antagonist, SR48968’s benzamide group interacts with hydrophobic pockets in the receptor.
Physicochemical Properties
  • Lipophilicity : The cyclohexanesulfonamide group in the target compound likely increases logP compared to 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride, which is highly polar due to its catechol group . This may improve membrane permeability but reduce aqueous solubility.
  • Metabolic Stability : Sulfonamides are resistant to enzymatic degradation compared to esters or amines, suggesting longer half-life than 4-(diphenylmethoxy)piperidine derivatives .

Research Findings and Gaps

  • : Compounds like LY303870 (lanepitant) and GR159897 highlight the importance of piperidine substitutions in GPCR antagonism. The target’s ethyl linker may provide conformational flexibility absent in rigid analogs like GR159897, which has a sulfinylmethyl group .
  • : SR140333 and SR48968 demonstrate that minor structural changes (e.g., isopropoxy vs. sulfonamide) drastically alter receptor affinity. Empirical studies are needed to confirm whether the target’s sulfonamide enhances NK receptor binding or shifts activity to other pathways .

Biological Activity

N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial, enzyme inhibition, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring linked to a cyclohexanesulfonamide moiety. The structural characteristics contribute to its biological activity, particularly in enzyme interactions and binding affinity with target proteins.

1. Antibacterial Activity

Research has demonstrated that compounds similar to N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Escherichia coliWeak
Staphylococcus aureusModerate

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on crucial enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is particularly relevant for neurodegenerative diseases like Alzheimer's, while urease inhibition is significant for treating conditions like peptic ulcers.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

These values indicate strong inhibitory activity compared to standard reference compounds, suggesting that this compound could be a promising candidate for further development.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Interactions : The sulfonamide moiety enhances binding affinity to target proteins such as bovine serum albumin (BSA), which is crucial for understanding pharmacokinetics.
  • Enzyme Interaction : The piperidine structure allows for effective interaction with active sites of enzymes like AChE and urease, leading to their inhibition.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of related compounds:

  • Antibacterial Screening : A study conducted on sulfonamide derivatives indicated that modifications in the piperidine structure significantly enhanced antibacterial efficacy against resistant strains .
  • Neuroprotective Effects : Research has highlighted the potential neuroprotective effects of similar compounds in models of Alzheimer's disease, demonstrating reduced levels of neuroinflammation and improved cognitive function .
  • In Vivo Studies : Preliminary in vivo studies suggest that these compounds may help reduce inflammation and pain associated with conditions like osteoarthritis .

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